molecular formula C6H5ClFNO B1593101 (2-Chloro-5-fluoropyridin-3-yl)methanol CAS No. 870063-52-8

(2-Chloro-5-fluoropyridin-3-yl)methanol

Cat. No. B1593101
M. Wt: 161.56 g/mol
InChI Key: FYHQEGIVKQGQHC-UHFFFAOYSA-N
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Patent
US09174992B2

Procedure details

2-Chloro-5-fluoronicotinic acid (4.50 g, 25.6 mmol) was dissolved in dichloromethane (100 mL) and dry dimethylformamide (1 mL) and cooled in an ice bath. Thionyl chloride (20 ml, 274 mmol) was added slowly and the reaction stirred for 20 minutes then it was removed from the ice bath. After another 15 minutes the solution was evaporated to dryness under reduced pressure. The crude acid chloride was further dried under high vacuum then dissolved in dry tetrahydrofuran (20 mL) and slowly added to an ice cooled solution of sodium borohydride (2.5 g, 66.1 mmol) in water (100 mL with about 80 mL of ice) over 40 minutes. The reaction was stirred for an additional 15 minutes. Ethyl acetate (400 mL) and additional water (100 mL) were added and the phases stirred. Sodium hydroxide (5 N, 40 mL) was added to make the aqueous layer basic. The mixed phases were stirred for 2 hours then the layers were separated. The organic layer was dried with magnesium sulfate before evaporating to dryness under reduced pressure. Purification using silica chromatography (hexane to ethyl acetate gradient) gave the desired (2-chloro-5-fluoropyridin-3-yl)methanol (1.42 g, 8.79 mmol, 34.3% yield) as a brown oil that solidified on standing.
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.5 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
40 mL
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
400 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[CH:9][C:8]([F:11])=[CH:7][C:3]=1[C:4](O)=[O:5].S(Cl)(Cl)=O.[BH4-].[Na+].[OH-].[Na+]>ClCCl.O.C(OCC)(=O)C.CN(C)C=O>[Cl:1][C:2]1[C:3]([CH2:4][OH:5])=[CH:7][C:8]([F:11])=[CH:9][N:10]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
4.5 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C=N1)F
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2.5 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
the reaction stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
it was removed from the ice bath
CUSTOM
Type
CUSTOM
Details
After another 15 minutes the solution was evaporated to dryness under reduced pressure
Duration
15 min
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The crude acid chloride was further dried under high vacuum
DISSOLUTION
Type
DISSOLUTION
Details
then dissolved in dry tetrahydrofuran (20 mL)
STIRRING
Type
STIRRING
Details
The reaction was stirred for an additional 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
the phases stirred
STIRRING
Type
STIRRING
Details
The mixed phases were stirred for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
before evaporating to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC1=NC=C(C=C1CO)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.79 mmol
AMOUNT: MASS 1.42 g
YIELD: PERCENTYIELD 34.3%
YIELD: CALCULATEDPERCENTYIELD 34.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.